ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate (CAS: 727405-88-1) is a pyrimido[1,2-a]benzimidazole derivative with a molecular formula of C₂₃H₂₅N₃O₅ (molar mass: 423.46 g/mol). Its structure features a 1,4-dihydropyrimido[1,2-a]benzimidazole core substituted with:
- An ethyl ester group at position 3,
- A methyl group at position 2,
- A 2,3,4-trimethoxyphenyl moiety at position 4 .
The compound is synthesized via multicomponent reactions (MCRs), typically involving 2-aminobenzimidazole, aldehydes, and β-keto esters under reflux conditions in polar aprotic solvents like DMF . Its predicted physicochemical properties include a density of 1.29 g/cm³, boiling point of 544.5°C, and pKa of 5.00 . The 2,3,4-trimethoxyphenyl substituent may enhance bioavailability by improving hydrogen bonding and lipophilicity, while the ethyl ester group contributes to metabolic stability .
Properties
IUPAC Name |
ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5/c1-6-31-22(27)18-13(2)24-23-25-15-9-7-8-10-16(15)26(23)19(18)14-11-12-17(28-3)21(30-5)20(14)29-4/h7-12,19H,6H2,1-5H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHRXKGETOYNJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=C(C(=C(C=C4)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[1,2-a]benzimidazole derivatives exhibit structural diversity, primarily through substitutions at positions 2, 3, and 4. Below is a detailed comparison of the target compound with analogs:
Structural and Physicochemical Comparisons
Spectral and Crystallographic Data
- IR spectroscopy: The target compound’s IR spectrum would display methoxy C-O stretches (~1250–1050 cm⁻¹) and ester C=O absorption (~1650 cm⁻¹) . In contrast, nitro-containing analogs (e.g., VK-510) show strong NO₂ stretches at 1520–1350 cm⁻¹ .
- X-ray crystallography : The 4-nitrophenyl analog () exhibits planar fused-ring systems stabilized by π-π stacking and C–H···N/O interactions, suggesting similar packing for the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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